REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([S:12]C(N(C)C)=O)=[C:4]([C:8]([O:10]C)=[O:9])[S:5][C:6]=1[CH3:7].Cl>CO.[OH-].[Na+]>[Br:1][C:2]1[C:3]([SH:12])=[C:4]([C:8]([OH:10])=[O:9])[S:5][C:6]=1[CH3:7] |f:3.4|
|
Name
|
Methyl 4-bromo-3-{[(dimethylamino)carbonyl]thio}-5-methyl-2-thiophenecarboxylate
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(SC1C)C(=O)OC)SC(=O)N(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
After 21/2 hours the mixture is cooled
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(SC1C)C(=O)O)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |